
1-(3-Bromo-5-fluorobenzyl)pyrrolidine
Descripción general
Descripción
“1-(3-Bromo-5-fluorobenzyl)pyrrolidine” is a chemical compound with the molecular formula C10H11BrFN . It has an average mass of 244.103 Da and a monoisotopic mass of 243.005890 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolidine ring attached to a benzyl group that is substituted with bromine and fluorine atoms .Aplicaciones Científicas De Investigación
Organic Synthesis and Medicinal Chemistry
1-(3-Bromo-5-fluorobenzyl)pyrrolidine is instrumental in the synthesis of various biologically active compounds. For example, it has been utilized in the development of novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives, which exhibit potent antibacterial activity against quinolone-resistant Gram-positive clinical isolates. This application underscores the compound's significance in addressing antibiotic resistance, a pressing issue in modern medicine (Asahina et al., 2008).
Material Science
In material science, this compound has been involved in the synthesis of complex metal-organic frameworks and coordination compounds. These materials have potential applications in catalysis, gas storage, and separation technologies. For instance, ion-pair complexes containing this compound have been studied for their unique structural and magnetic properties, offering insights into the design of new materials with specific electronic and magnetic characteristics (Xie et al., 2003).
Antioxidant and Pharmacological Research
The compound has also been explored for its role in synthesizing natural bromophenols with significant antioxidant and anticholinergic activities. These bromophenols, derived from marine sources, have been evaluated for their potential in treating oxidative stress-related diseases and neurodegenerative disorders, highlighting the broader implications of this compound in pharmacological research (Rezai et al., 2018).
Safety and Hazards
The safety data sheet for “1-(3-Bromo-5-fluorobenzyl)pyrrolidine” indicates that it may cause severe skin burns and eye damage. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Propiedades
IUPAC Name |
1-[(3-bromo-5-fluorophenyl)methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFN/c12-10-5-9(6-11(13)7-10)8-14-3-1-2-4-14/h5-7H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBJTJSLKHQJPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one](/img/structure/B1380147.png)
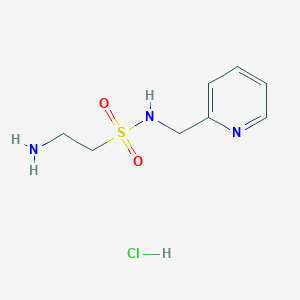
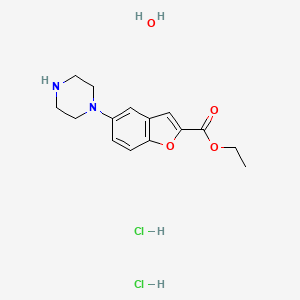
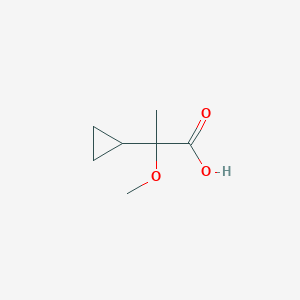
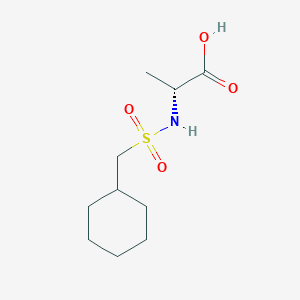
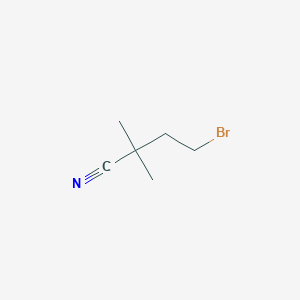
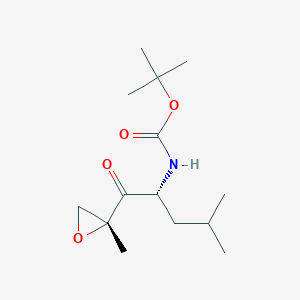
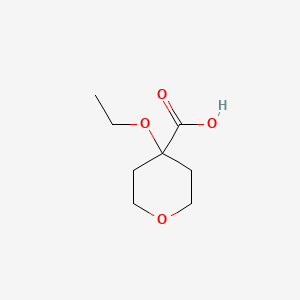
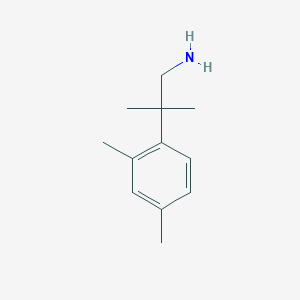

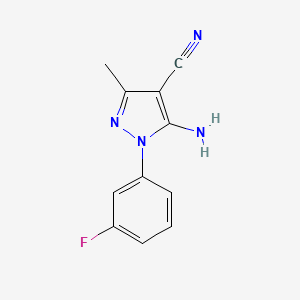

![2-Bromo-5-iodoimidazo[2,1-b]thiazole](/img/structure/B1380168.png)

